

An In-Depth Technical Guide to 6-(Difluoromethyl)nicotinic Acid

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Compound of Interest

Compound Name: 6-(Difluoromethyl)nicotinic acid

Cat. No.: B1466298

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **6-(Difluoromethyl)nicotinic acid** (CAS Number: 913091-98-2), a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, purification, and the strategic importance of the difluoromethyl moiety in designing next-generation therapeutics.

Introduction: The Strategic Value of the Difluoromethyl Group

The introduction of fluorine-containing functional groups is a well-established strategy in modern medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethyl (-CF₂H) group has garnered considerable attention. It serves as a lipophilic hydrogen bond donor and a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.^[1] The incorporation of a -CF₂H group can enhance metabolic stability, improve membrane permeability, and fine-tune the electronic properties of a molecule, making it a valuable tool for optimizing lead compounds.^[2]

6-(Difluoromethyl)nicotinic acid, a derivative of the B-vitamin nicotinic acid, combines the unique properties of the difluoromethyl group with the versatile pyridine scaffold. This makes it

a key building block for the synthesis of novel bioactive molecules in pharmaceutical and agrochemical research.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **6-(Difluoromethyl)nicotinic acid** is essential for its application in synthesis and drug design.

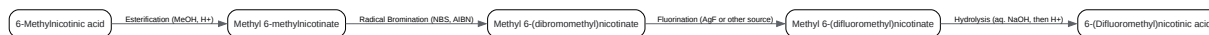
Property	Value	Source
CAS Number	913091-98-2	EvitaChem
IUPAC Name	6-(difluoromethyl)pyridine-3-carboxylic acid	AChemBlock
Molecular Formula	C ₇ H ₅ F ₂ NO ₂	AChemBlock
Molecular Weight	173.12 g/mol	AChemBlock
Appearance	White to off-white solid (predicted)	General knowledge
Melting Point	150-160 °C (typical range)	EvitaChem
Solubility	Soluble in polar organic solvents like methanol and DMSO. Limited solubility in non-polar solvents.	General knowledge

Synthesis and Purification

While a specific, detailed, and publicly available protocol for the synthesis of **6-(Difluoromethyl)nicotinic acid** is not extensively documented, a plausible and efficient synthetic route can be designed based on established difluoromethylation methods for pyridine derivatives. The following proposed synthesis is a multi-step process starting from commercially available 6-methylnicotinic acid.

Proposed Synthetic Pathway

A potential synthetic route involves the radical-mediated difluoromethylation of a suitable 6-substituted nicotinic acid precursor. An alternative approach could be the conversion of a 6-formylnicotinic acid derivative. A plausible pathway starting from 6-methylnicotinic acid is outlined below. This method involves the initial protection of the carboxylic acid, followed by radical bromination and subsequent fluorination.



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Caption: Proposed synthesis of **6-(Difluoromethyl)nicotinic acid**.

Detailed Experimental Protocol (Proposed)

Step 1: Esterification of 6-Methylnicotinic Acid

- Suspend 6-methylnicotinic acid (1.0 eq) in methanol (10 vol).
- Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
- Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 10 vol).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-methylnicotinate.

Step 2: Radical Bromination

- Dissolve methyl 6-methylnicotinate (1.0 eq) in a suitable solvent such as carbon tetrachloride.
- Add N-bromosuccinimide (NBS, 2.2 eq) and a radical initiator like azobisisobutyronitrile (AIBN, 0.1 eq).

- Heat the mixture to reflux under an inert atmosphere for 8-12 hours.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the reaction mixture and filter to remove succinimide.
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure to obtain crude methyl 6-(dibromomethyl)nicotinate.

Step 3: Fluorination

- Dissolve the crude methyl 6-(dibromomethyl)nicotinate (1.0 eq) in an anhydrous aprotic solvent like acetonitrile.
- Add a fluorinating agent such as silver(I) fluoride (AgF, 2.5 eq) or another suitable fluoride source.
- Stir the reaction mixture at room temperature or with gentle heating, protected from light.
- Monitor the progress of the reaction by TLC or ^{19}F NMR.
- Once the reaction is complete, filter the mixture to remove insoluble silver salts.
- Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield methyl 6-(difluoromethyl)nicotinate.

Step 4: Hydrolysis

- Dissolve methyl 6-(difluoromethyl)nicotinate (1.0 eq) in a mixture of THF and water.
- Add sodium hydroxide (1.2 eq) and stir the mixture at room temperature for 2-4 hours.
- Monitor the hydrolysis by TLC.
- After completion, remove the THF under reduced pressure.
- Acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid.

- The product, **6-(difluoromethyl)nicotinic acid**, will precipitate out of the solution.
- Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification by Recrystallization

The crude **6-(difluoromethyl)nicotinic acid** can be further purified by recrystallization.

- Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or acetone/hexane.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of the cold solvent mixture.
- Dry the crystals under vacuum to obtain pure **6-(difluoromethyl)nicotinic acid**.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized **6-(Difluoromethyl)nicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Predicted, 400 MHz, DMSO- d_6):

- δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
- δ 9.1-9.2 ppm (d, 1H): Proton at position 2 of the pyridine ring.
- δ 8.3-8.4 ppm (dd, 1H): Proton at position 4 of the pyridine ring.
- δ 7.7-7.8 ppm (d, 1H): Proton at position 5 of the pyridine ring.
- δ 6.8-7.1 ppm (t, $J \approx 55$ Hz, 1H): Proton of the difluoromethyl group (-CHF $_2$).

^{13}C NMR (Predicted, 100 MHz, DMSO- d_6):

- δ 165-167 ppm: Carboxylic acid carbon (-COOH).
- δ 150-155 ppm: Pyridine ring carbons (C2, C6).
- δ 138-142 ppm: Pyridine ring carbon (C4).
- δ 120-125 ppm: Pyridine ring carbons (C3, C5).
- δ 110-115 ppm (t, $J \approx 240$ Hz): Difluoromethyl carbon (-CHF $_2$).^[3]

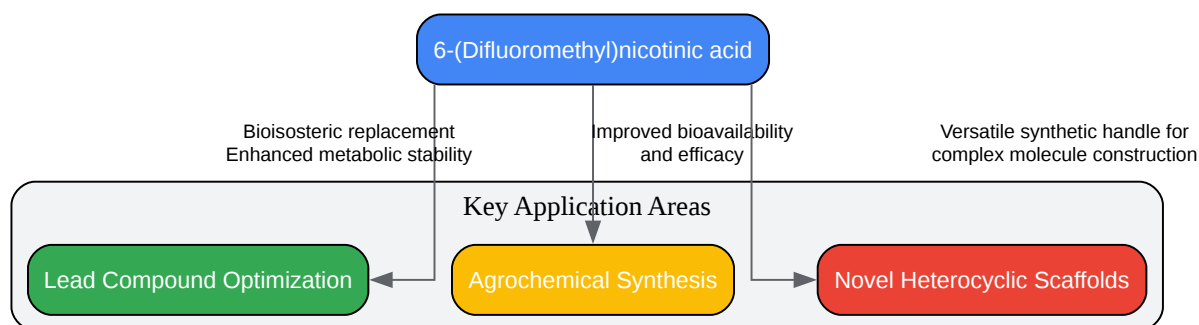
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr, cm^{-1}):

- 3100-2800 cm^{-1} (broad): O-H stretching of the carboxylic acid.
- ~ 3070 cm^{-1} : C-H stretching of the aromatic ring.
- ~ 1710 cm^{-1} : C=O stretching of the carboxylic acid.^[4]
- ~ 1600 cm^{-1} : C=C and C=N stretching of the pyridine ring.^[4]
- ~ 1300 cm^{-1} : C-N stretching.^[4]
- 1100-1000 cm^{-1} : C-F stretching of the difluoromethyl group.

Applications in Drug Discovery and Medicinal Chemistry

6-(Difluoromethyl)nicotinic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives are being explored in various areas of drug discovery.



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Caption: Applications of **6-(Difluoromethyl)nicotinic acid**.

The carboxylic acid functionality provides a convenient handle for derivatization, such as amide bond formation, allowing for its incorporation into a wide range of molecular scaffolds. The difluoromethyl group can impart favorable properties to the final compound, such as:

- **Enhanced Metabolic Stability:** The strong carbon-fluorine bonds can block metabolic oxidation at that position, increasing the half-life of a drug.
- **Increased Lipophilicity:** This can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[2]
- **Modulation of pKa:** The electron-withdrawing nature of the difluoromethyl group can alter the acidity or basicity of nearby functional groups, which can be crucial for receptor binding.
- **Hydrogen Bonding Capability:** The proton on the difluoromethyl group can act as a weak hydrogen bond donor, potentially forming key interactions with biological targets.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **6-(Difluoromethyl)nicotinic acid**. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:

- Working in a well-ventilated fume hood.

- Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

6-(Difluoromethyl)nicotinic acid is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a modifiable carboxylic acid group and a property-enhancing difluoromethyl substituent makes it an attractive starting material for the synthesis of novel therapeutic agents and agrochemicals. The proposed synthetic and purification protocols, along with the predicted analytical data, provide a solid foundation for researchers and scientists working with this important compound.

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References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
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